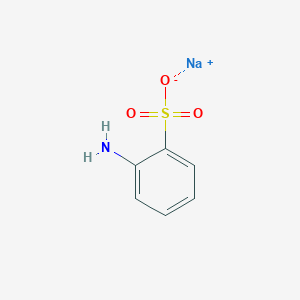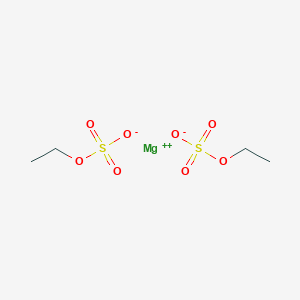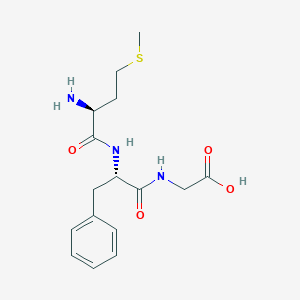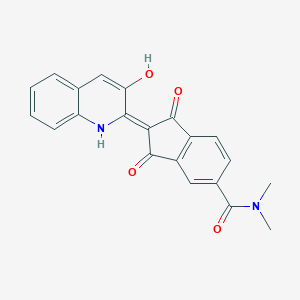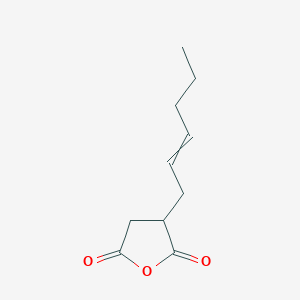
Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)-, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been used in scientific research for many years due to its ability to block the mGluR5 receptor. This receptor plays a crucial role in various physiological and pathological processes, making MPEP a promising drug candidate for the treatment of several neurological and psychiatric disorders.
Mecanismo De Acción
Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- works by selectively blocking the mGluR5 receptor. This receptor is a G protein-coupled receptor that is activated by glutamate, an excitatory neurotransmitter in the brain. Activation of mGluR5 leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways play a crucial role in several physiological and pathological processes, as mentioned earlier. By blocking the mGluR5 receptor, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- inhibits the activation of these pathways, leading to a reduction in the physiological and pathological processes associated with mGluR5 activation.
Biochemical and Physiological Effects
Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has several biochemical and physiological effects. As mentioned earlier, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- blocks the mGluR5 receptor, leading to a reduction in the activation of several intracellular signaling pathways. This, in turn, leads to a reduction in the physiological and pathological processes associated with mGluR5 activation. For example, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been shown to reduce the release of glutamate, the activation of microglia, and the production of pro-inflammatory cytokines in animal models of neuroinflammation. It has also been shown to reduce the expression of the immediate early genes c-fos and zif268, which are markers of neuronal activity, in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has several advantages and limitations for lab experiments. One advantage is its selectivity for the mGluR5 receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. Another advantage is its ability to cross the blood-brain barrier, which allows for the investigation of the role of mGluR5 in the central nervous system. However, one limitation is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. Another limitation is its relatively low potency, which can require high concentrations of Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- to achieve the desired effect.
Direcciones Futuras
There are several future directions for the use of Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- in scientific research. One direction is the investigation of the role of mGluR5 in other physiological and pathological processes, such as pain, addiction, and epilepsy. Another direction is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)-. Moreover, the investigation of the role of mGluR5 in human diseases, such as Alzheimer's disease and schizophrenia, is another important future direction. Finally, the development of more efficient synthesis methods for Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- and other mGluR5 antagonists is also an important future direction.
Conclusion
In conclusion, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- is a selective antagonist of the mGluR5 receptor that has been extensively used in scientific research. Its ability to block the mGluR5 receptor has led to several important findings regarding the role of this receptor in various physiological and pathological processes. Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- is a promising drug candidate for the treatment of several neurological and psychiatric disorders, and its use in scientific research will likely continue to yield important insights into the role of mGluR5 in these disorders.
Métodos De Síntesis
The synthesis of Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- involves several steps, including the reaction of 3-morpholinopropyne with p-bromoacetophenone to give the intermediate 1-(3-morpholinopropynyl)-4-bromoacetophenone. This intermediate is then reacted with ethynylmagnesium bromide to give the intermediate 1-(2-(p-bromoacetophenyl)ethynyl)-3-morpholinopropene. Finally, this intermediate is reacted with cyclohexanol in the presence of a palladium catalyst to give Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)-. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been extensively used in scientific research as a selective antagonist of the mGluR5 receptor. This receptor plays a crucial role in several physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and pain. Therefore, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been used to investigate the role of mGluR5 in these processes. For example, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been shown to improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. Moreover, Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- has been shown to reduce drug-seeking behavior in animal models of addiction and to reduce pain in animal models of neuropathic pain.
Propiedades
Número CAS |
14991-97-0 |
|---|---|
Nombre del producto |
Cyclohexanol, 1-(2-(p-(3-morpholino-1-propynyl)phenyl)ethynyl)- |
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-[2-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H25NO2/c23-21(11-2-1-3-12-21)13-10-20-8-6-19(7-9-20)5-4-14-22-15-17-24-18-16-22/h6-9,23H,1-3,11-12,14-18H2 |
Clave InChI |
ZVMICJPKZKDTKW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C#CCN3CCOCC3)O |
SMILES canónico |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C#CCN3CCOCC3)O |
Otros números CAS |
14991-97-0 |
Sinónimos |
1-[[p-(3-Morpholino-1-propynyl)phenyl]ethynyl]-1-cyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






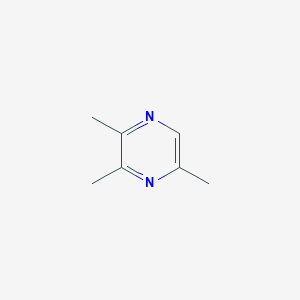


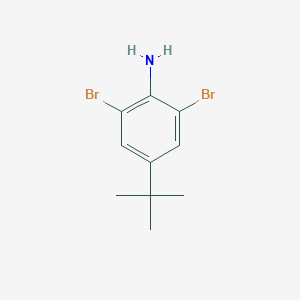

![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
